Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

Physicochemical profiling Ionization state Formulation design

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate (CAS 476493-48-8), also named (2S)-2-hydroxy-3-(trimethylammonio)propylphosphonate, is a zwitterionic phosphonocholine head-group analogue with molecular formula C₆H₁₆NO₄P and molecular weight 197.17 g/mol. It belongs to the class of synthetic phosphonolipid precursors, distinguished by a direct carbon-phosphorus (C–P) bond that replaces the labile carbon-oxygen-phosphorus (C–O–P) ester linkage found in natural phosphocholine.

Molecular Formula C6H16NO4P
Molecular Weight 197.17 g/mol
Cat. No. B13205638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Molecular FormulaC6H16NO4P
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CP(=O)(O)[O-])O
InChIInChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)
InChIKeyCFKIUJQHVVMWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate – Procurement Specifications and Core Identity


Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate (CAS 476493-48-8), also named (2S)-2-hydroxy-3-(trimethylammonio)propylphosphonate, is a zwitterionic phosphonocholine head-group analogue with molecular formula C₆H₁₆NO₄P and molecular weight 197.17 g/mol . It belongs to the class of synthetic phosphonolipid precursors, distinguished by a direct carbon-phosphorus (C–P) bond that replaces the labile carbon-oxygen-phosphorus (C–O–P) ester linkage found in natural phosphocholine [1]. This compound features a chiral center, with the (S)-enantiomer being the primary commercially available form, supplied at ≥95% purity by multiple vendors for research and further manufacturing use .

Why Phosphocholine and Other In-Class Analogues Cannot Replace Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate


Simple substitution of in-class phospholipid head-group analogues (e.g., phosphocholine, phosphorylhomocholine) for Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is scientifically invalid due to fundamental differences in acid/base character, lipophilicity, enzymatic susceptibility, and metal coordination behaviour. The C–P bond in the phosphonocholine backbone confers resistance to phospholipase D (PLD)-catalysed hydrolysis, a property absent in natural phosphocholine [1]. Furthermore, the phosphonate group exhibits distinct protonation (pKa ~1.76) compared to the phosphate ester (pKa ~1.15), altering charge distribution and metal-ion affinity at physiological pH [2]. These differences are not cosmetic; they translate into measurable divergence in enzymatic processing, molecular recognition, and formulation behaviour, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate vs. Phosphocholine and In-Class Comparators


Acidic pKa Shift: Reduced Acidity of the Phosphonate Moiety Relative to Phosphocholine

The phosphonate group of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate (target) exhibits a higher acid pKa (1.76) compared to the phosphate ester of phosphocholine (1.15), indicating that the phosphonate is ~4-fold less acidic [1]. This difference means the phosphonate remains protonated over a slightly broader acidic pH range relative to phosphocholine, altering the net molecular charge profile relevant to ion-pairing, membrane permeability, and metal coordination [1].

Physicochemical profiling Ionization state Formulation design

Lipophilicity Divergence: Higher LogD of the Phosphonocholine Head-Group Relative to Phosphocholine

The target compound shows consistently higher lipophilicity across physiological pH values compared to phosphocholine. At pH 7.4, the calculated LogD of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is -4.14, compared to -5.70 for phosphocholine [1]. At pH 5.5, the gap narrows but persists (LogD -4.08 vs -4.94). This indicates a 36-fold higher effective lipophilicity at blood pH for the phosphonocholine head group, attributable to the less polarizable C–P bond relative to the C–O–P ester [1].

Lipophilicity LogD Membrane partitioning

Resistance to Phospholipase D Hydrolysis: C–P Bond Confers Enzymatic Stability Absent in Phosphocholine

Phosphonocholine-containing lipids bearing the C–P bond are resistant to hydrolysis by phospholipase D (PLD), whereas their natural phosphocholine (C–O–P) counterparts are PLD substrates [1][2]. In a direct comparative study using a tritiated phosphono analog of choline phosphoglyceride (1-O-[³H]alkyl-2-lyso-sn-glycero-3-phosphonocholine), the C–P bond adjacent to the choline moiety rendered the molecule impervious to PLD catalysis while remaining susceptible to phospholipase C (PLC) hydrolysis [1]. For the structurally simpler target head-group, the underlying C–P bond at the phosphonate junction provides the same intrinsic PLD resistance [2].

Enzymatic stability Phospholipase D Phosphonolipid

Distinct Metal-Ion Coordination: Enhanced Stability of M²⁺ Complexes with the Phosphonocholine Head-Group

The closely related O-phosphonatomethylcholine (PMCh⁻), which contains the same phosphonocholine zwitterionic motif, forms measurably more stable 1:1 complexes with divalent metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) compared to phosphocholine [1]. The enhanced stability is attributed to the higher basicity of the phosphonate group (owing to the electron-donating effect of the C–P methylene bridge) and the favourable electrostatic interaction between the negatively charged phosphonate oxygen and the positively charged trimethylammonium group [1]. Although quantitative stability constants for the exact target compound are not yet reported, the PMCh⁻ data serve as a validated structural proxy for predicting superior Ca²⁺/Mg²⁺ binding relative to phosphocholine.

Metal chelation Divalent cations Stability constant

Stereochemically Defined (S)-Enantiomer Available at ≥95% Purity for Structure–Activity Studies

Both Sigma-Aldrich and Santa Cruz Biotechnology supply the (2S)-enantiomer of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate at documented ≥95% purity . The racemic mixture, by contrast, is not routinely available from the same major suppliers, and the phosphocholine comparator lacks a chiral center on the ethyl-phosphate backbone. For applications requiring defined stereochemistry—such as diastereoselective synthesis, chiral recognition studies, or enantioselective enzyme inhibition—the (S)-configured phosphonocholine head-group provides an unambiguous stereochemical reference that phosphocholine cannot replicate.

Stereochemistry Enantiomeric purity Chiral building block

Procurement-Driven Application Scenarios for Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate


Synthesis of Phospholipase D-Resistant Lipid Nanoparticle (LNP) Components

The intrinsic PLD resistance conferred by the C–P bond [1] makes this phosphonocholine head-group an optimal polar moiety for constructing lipid nanoparticles intended for prolonged circulation. When conjugated to diacylglycerol or dialkylglycerol backbones, the resulting phosphonolipids resist enzymatic degradation by extracellular phospholipase D, thereby extending nanoparticle structural integrity. This property is particularly relevant for mRNA delivery systems where LNP stability in biological fluids is a critical quality attribute.

Chiral Building Block for Enantioselective Phosphonolipid Synthesis

The (S)-enantiomer available at ≥95% purity serves as a stereochemically pure starting material for the synthesis of chiral phosphonocholine-based bioactive lipids. This is directly relevant to medicinal chemistry programs investigating enantioselective antitumor ether lipids, where the (S)- and (R)-enantiomers exhibit differential antiproliferative potencies against cancer cell lines [1].

Metal-Chelation Scaffold for Divalent Cation Sequestration Formulations

The phosphonate group, with its elevated pKa (1.76) relative to phosphocholine, provides enhanced Ca²⁺ and Mg²⁺ binding affinity as inferred from PMCh⁻ class studies [1]. This positions the compound as a candidate scaffold for designing anticoagulant formulations (via calcium chelation), scale inhibitors for industrial water treatment, or metal-chelating prodrug conjugates. The zwitterionic character further ensures aqueous solubility, a practical advantage over more lipophilic phosphonate chelators.

Mechanistic Probe for Dissecting Phospholipase C vs. D Signalling Pathways

Because phosphonocholine-containing lipids are substrates for phospholipase C but not phospholipase D [1], this head-group, when incorporated into radiolabelled or fluorescent lipid probes, enables researchers to selectively measure PLC activity without interference from PLD. This differential susceptibility makes the compound valuable for cell signalling studies where unambiguous assignment of diglyceride generation to a specific phospholipase is required.

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